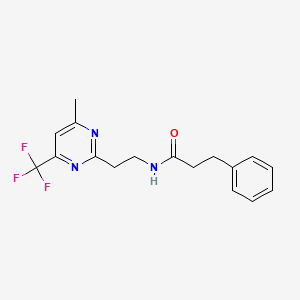
1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper describes a series of beta-adrenoceptor blocking agents, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives, which show substantial cardioselectivity . The second paper discusses the synthesis and biological activity of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, which exhibit adrenergic blocking and sympatholytic activities . These studies provide a context for understanding the potential biological activities of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols includes the introduction of an aryloxy group and a 4-hydroxyphenethyl group to the propan-2-ol backbone . The second paper describes the synthesis of tetrahydroisoquinoline derivatives by treating 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" by altering the substituents on the aromatic rings and the nitrogen-containing groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" is characterized by the presence of an aryloxy group and an amino group attached to a propan-2-ol backbone. The presence of different substituents on the aromatic rings and the nitrogen-containing groups can significantly influence the binding affinity to biological targets such as beta-adrenoceptors . The steric and electronic properties of these substituents are crucial for the activity and selectivity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various organic transformations. The reactivity of the hydroxyl group in the propan-2-ol moiety, the aromatic substitution reactions, and the formation of heterocyclic rings are key steps in the synthesis of these compounds . These reactions are likely to be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" are not directly reported, the properties of structurally related compounds can provide insights. The solubility, melting point, and stability of these compounds are influenced by their molecular structure, particularly the presence and position of substituents on the aromatic rings and the nitrogen-containing groups . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds when used as pharmaceutical agents.
科学的研究の応用
Structural and Computational Studies
Compounds structurally related to "1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol" have been characterized using techniques such as X-ray crystallography, FTIR, UV-Vis, and NMR spectroscopy. These studies provide detailed information on the molecular structures and electronic properties of such compounds, contributing to our understanding of their potential reactivity and applications in various fields, including materials science and pharmaceutical research (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Catalysis and Synthetic Applications
Research has also been conducted on the catalytic properties of related compounds, particularly in the context of transfer hydrogenation reactions. These studies explore the efficiency of various catalysts in facilitating the hydrogenation of ketones to alcohols, a reaction of significant interest in synthetic chemistry for producing valuable intermediates for pharmaceuticals and fine chemicals (Aydemir et al., 2014).
Ligand Design and Metal Complexes
Compounds with similar structural motifs have been used in the design of ligands for metal complexes. These studies focus on the synthesis and characterization of metal-ligand complexes, which are relevant in areas such as catalysis, material science, and the development of novel pharmaceutical agents. The behavior of these complexes in solution, as well as their stability and reactivity, are key areas of investigation (Gennari et al., 2007).
Advanced Materials and Photophysics
Research into related compounds has also extended into the field of advanced materials, particularly in the context of dye-sensitized solar cells (DSSCs). Studies investigate the photophysical properties of cyanine dyes and their application in DSSCs to improve photoelectric conversion efficiency. Such research contributes to the development of more efficient and cost-effective solar energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
特性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-8-10-17(11-9-14)21-12-18(23)13-22-16(3)15(2)19-6-4-5-7-20(19)22/h4-11,18,21,23H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHISOPADIYMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)
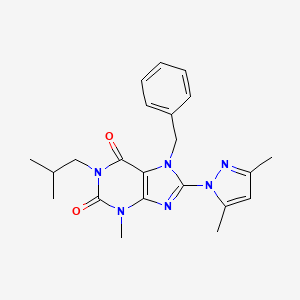
![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
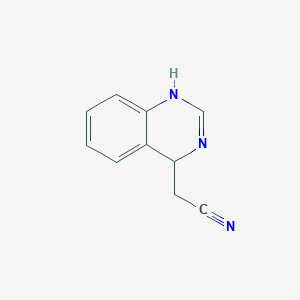
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
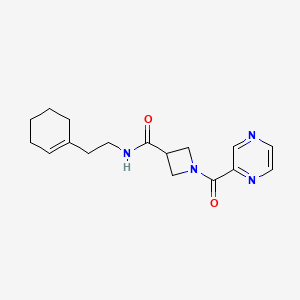


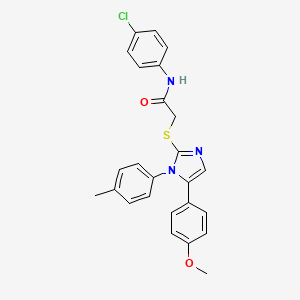
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)
